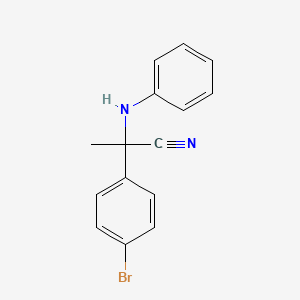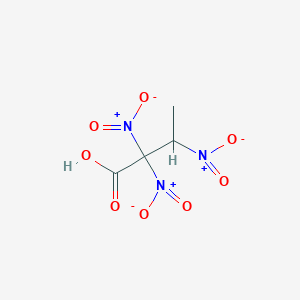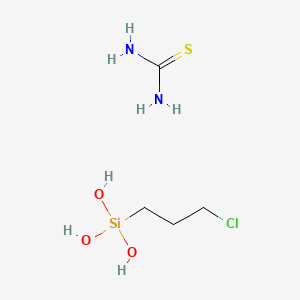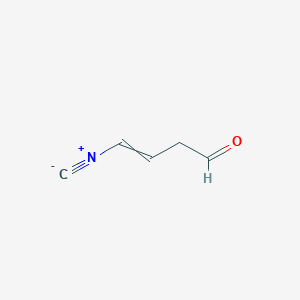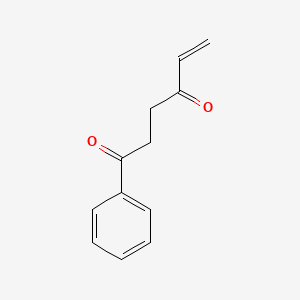![molecular formula C10H13ClOS B14481763 [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene CAS No. 66303-47-7](/img/structure/B14481763.png)
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a 2-chloro-2-ethoxyethyl group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-chloro-2-ethoxyethanethiol. This reaction can be facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which helps to deprotonate the thiol group, making it more nucleophilic and able to attack the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethoxyethylsulfanylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethoxyethylsulfanylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2-Chloroethyl)sulfanyl]benzene: Lacks the ethoxy group, which may result in different reactivity and applications.
[(2-Ethoxyethyl)sulfanyl]benzene:
[(2-Chloro-2-ethoxyethyl)sulfanyl]toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
66303-47-7 |
|---|---|
Molekularformel |
C10H13ClOS |
Molekulargewicht |
216.73 g/mol |
IUPAC-Name |
(2-chloro-2-ethoxyethyl)sulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI-Schlüssel |
SAQKPLJWLCXNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CSC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
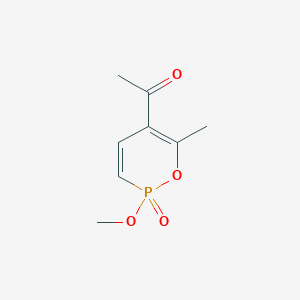
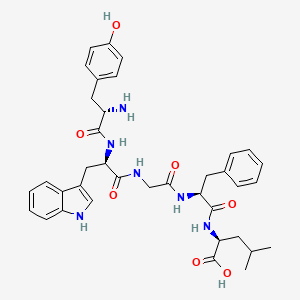
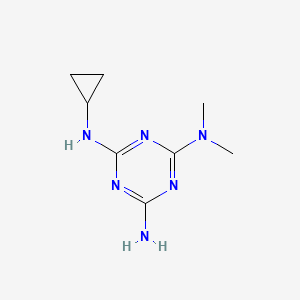
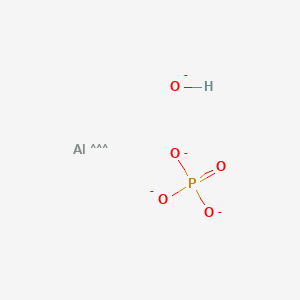
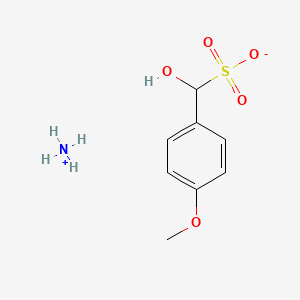
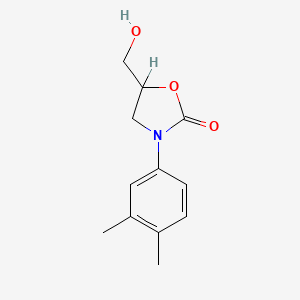
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
